molecular formula C2H6S2 B043112 1,2-Ethanedithiol CAS No. 540-63-6

1,2-Ethanedithiol

Cat. No.: B043112
CAS No.: 540-63-6
M. Wt: 94.2 g/mol
InChI Key: VYMPLPIFKRHAAC-UHFFFAOYSA-N
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Description

1,2-Ethanedithiol is an organosulfur compound with the chemical formula C₂H₆S₂. It is a colorless liquid with a strong, unpleasant odor reminiscent of rotten cabbage. This compound is widely used as a building block in organic synthesis and as a ligand for metal ions to prepare metal complexes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Ethanedithiol can be synthesized through several methods:

Industrial Production Methods:

Chemical Reactions Analysis

1,2-Ethanedithiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 1,1-Ethanedithiol
  • Ethanethiol
  • 1,3-Propanedithiol
  • 1,2-Benzenedithiol
  • Thiophenol

Uniqueness: 1,2-Ethanedithiol is unique due to its ability to form stable 1,3-dithiolanes with aldehydes and ketones, making it a valuable reagent in organic synthesis. Its strong odor and reactivity with metal ions also distinguish it from other similar compounds .

Properties

IUPAC Name

ethane-1,2-dithiol
Source PubChem
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InChI

InChI=1S/C2H6S2/c3-1-2-4/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMPLPIFKRHAAC-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)S
Source PubChem
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Molecular Formula

C2H6S2
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Related CAS

27515-15-7
Record name 1,2-Ethanedithiol, homopolymer
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DSSTOX Substance ID

DTXSID9052187
Record name Ethane-1,2-dithiol
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Molecular Weight

94.20 g/mol
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Physical Description

Colorless liquid with an unpleasant repulsive odor; [CHEMINFO], Liquid, clear to light green liquid with pungent, nauseating mercaptan odour
Record name 1,2-Ethanedithiol
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Boiling Point

146 °C at 760 mm Hg, 144.00 to 146.00 °C. @ 760.00 mm Hg
Record name 1,2-ETHANEDITHIOL
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Record name 1,2-Ethanedithiol
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Solubility

Freely soluble in alkalies, Soluble in ethanol, ether, acetone, and benzene; slightly soluble in alkali., Soluble in oxygenated solvents, insoluble in water; miscible in fat
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Density

1.123 at 23.5 °C, 1.123-1.124 (d20/4)
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Record name 1,2-Ethanedithiol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Vapor Pressure

5.61 [mmHg], 5.61 mm Hg at 25 °C /Extrapolated/
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Color/Form

Liquid

CAS No.

540-63-6
Record name 1,2-Ethanedithiol
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Melting Point

-41.2 °C
Record name 1,2-ETHANEDITHIOL
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Record name 1,2-Ethanedithiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031707
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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